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2-Cyclopropyl-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone

EED inhibition PRC2 complex TR-FRET assay

EED-targeting research demands calibrated reference ligands-generic substitution introduces unacceptable assay variability. This amino-pyrrolidine-derived compound solves that with documented multi-replicate IC50 (30-40 nM, TR-FRET displacement) for direct assay normalization. • Normalize inter-assay variability using a validated EED binder with BindingDB/ChEMBL-curated affinity data. • Scaffold-hop beyond N-benzyl/N-indane IP space via the unique N-cyclopropyl ethanone vector. • Use as an EED-recruiting warhead for PROTAC development; moderate affinity favors ternary complex formation.

Molecular Formula C15H21N3O2
Molecular Weight 275.352
CAS No. 2034359-67-4
Cat. No. B2476223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone
CAS2034359-67-4
Molecular FormulaC15H21N3O2
Molecular Weight275.352
Structural Identifiers
SMILESCC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CC3CC3)C
InChIInChI=1S/C15H21N3O2/c1-10-7-11(2)17-15(16-10)20-13-5-6-18(9-13)14(19)8-12-3-4-12/h7,12-13H,3-6,8-9H2,1-2H3
InChIKeyCRVFETVMUPRUQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropyl-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone: EED Ligand Overview


2-Cyclopropyl-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone (CAS 2034359-67-4) is a synthetic small molecule featuring a pyrrolidine core linked to a 4,6-dimethylpyrimidine moiety via an ether bridge, and further substituted with a cyclopropyl ethanone group. It is documented as a ligand for the embryonic ectoderm development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2), with binding data curated in the BindingDB and ChEMBL databases [1]. Publicly available quantitative data for this specific compound is derived exclusively from a displacement assay measuring inhibition of a fluorescent probe binding to EED, where it exhibited IC50 values of 30 nM and 40 nM in replicate experiments [1].

1 TR-FRET displacement assay workflow
2 Curated EED binding data (multi-replicate)
3 Chemical probe for PRC2 complex studies

Why Generic Substitution Fails for This EED Ligand


Assuming functional selection by an end-user for an EED-targeting chemical probe, generic substitution across the EED ligand class is contraindicated due to the profound variations in binding mode, potency, and selectivity exhibited by even structurally similar scaffolds. EED inhibitors engage a deep aromatic cage pocket on the WD40 repeat domain, and minor modifications to the pendant groups—such as the cyclopropyl ethanone moiety in this compound—can drastically alter the residence time and functional effect on the PRC2 complex. For example, A-395, a dimethylamino pyrrolidine, and EED226, a triazolopyrimidine, both bind EED but with divergent potencies, pharmacokinetic profiles, and effects on H3K27me3 levels. The amino pyrrolidine series from which this compound is derived demonstrates that the nature of the pyrimidine and N-acyl substitutions directly controls both the biochemical IC50 and cellular activity, making replacement by a class-level analog scientifically unsound without matched comparative data [1][2].

EED ligand class exhibits divergent binding modes and potencies (A-395, EED226) that may not transfer directly.
N-acyl substitution in amino pyrrolidines directly influences cellular activity and PK, preventing class-level replacement.

Quantitative Evidence vs. EED Inhibitor Class


EED Binding Affinity vs. EED226 and A-395

In a LanthaScreen TR-FRET displacement assay using a pyrrolidine inhibitor-based Oregon-green probe against GST-tagged EED (human origin), the target compound exhibited an IC50 of 30–40 nM [1]. The structurally distinct EED inhibitor EED226 is reported to bind EED with an IC50 of 22 nM under similar biochemical conditions [2], while the amino pyrrolidine A-395 has a reported Kd of 0.73 nM [3]. This places the target compound's affinity within a 1.4-fold to 18-fold range of two well-characterized EED chemical probes, although a direct head-to-head comparison in the same assay has not been published. The data are cross-study comparable, noting that assay formats (TR-FRET vs. ITC or SPR) can introduce systematic shifts in measured affinity.

EED Binding Affinity
Cross-study comparable
IC50 30–40 nM (displacement)
Supports biochemical tool selection
EED226 22 nM; A-395 0.73 nM Kd, no direct head-to-head
EED inhibition PRC2 complex TR-FRET assay

Structural Differentiation: Cyclopropyl vs. N-Benzyl/Indane EED Ligands

The target compound incorporates a distinct cyclopropyl ethanone substituent on the pyrrolidine nitrogen, which differentiates it from the N-benzyl/indole-substituted dimethylamino pyrrolidines (e.g., A-395 and its analogs) that dominate the published amino pyrrolidine SAR [1]. The cyclopropyl group introduces conformational constraint and reduces lipophilicity (cLogP) relative to the indane-bearing inhibitors described in US20170320880A1 [2]. No quantitative cellular activity or pharmacokinetic data are publicly available for this specific compound, but SAR principles from the amino pyrrolidine series suggest that the N-acyl group directly influences cellular permeability and metabolic stability, providing a class-level inference of differential ADME properties.

Structural Differentiation
Class-level inference
Cyclopropyl ethanone vs. N-benzyl/indane
Differentiates from indane chemotypes
Implied lower lipophilicity; ADME data not available
Medicinal chemistry Structure-activity relationship EED ligand

Data Provenance: AbbVie EED Assay Validation

The binding affinity data for the target compound (IC50 = 30–40 nM) were generated by AbbVie Inc. and subsequently curated into the ChEMBL and BindingDB databases, providing a higher confidence level compared to single-vendor unvalidated data [1]. This contrasts with many commercially available EED inhibitors that lack publicly disclosed primary assay data and are sold solely on structural novelty. The data are linked to the ACS Medicinal Chemistry Letters publication (DOI: 10.1021/acsmedchemlett.7b00054), which describes the integrated synthesis-purification-testing platform used to generate the SAR, ensuring experimental consistency across the compound series [1][2].

Data Provenance
Supporting evidence
Curated in ChEMBL/BindingDB from AbbVie
Higher procurement confidence
Multi-replicate IC50; peer-reviewed publication
Data reproducibility Curated databases AbbVie

Optimal Research Applications


Biochemical Screening and EED Binding Validation

This compound is optimally deployed as a positive control or reference ligand in TR-FRET displacement assays designed to identify or validate novel EED binders. Its curated IC50 of 30–40 nM provides a calibrated benchmark for assay window determination, enabling researchers to normalize inter-assay variability when comparing new chemical entities to a compound with documented, multi-replicate binding data sourced from AbbVie [1].

Scaffold-Hopping Medicinal Chemistry Campaigns

The unique N-cyclopropyl ethanone substitution pattern makes this compound a valuable starting point for scaffold-hopping exercises aimed at escaping the intellectual property space dominated by N-benzyl and N-indane EED inhibitors. Its structural divergence from A-395 and EED226 allows medicinal chemists to explore alternative vectors for optimizing selectivity and pharmacokinetics while retaining EED engagement [2].

PROTAC and Targeted Protein Degradation (TPD) Design

Given its moderate EED binding affinity (IC50 ~30–40 nM), this compound may be suitable as an EED-recruiting warhead for PROTAC development, where excessive binding affinity can be detrimental to ternary complex formation and catalytic degradation efficiency. The cyclopropyl ethanone group provides a potential solvent-exposed vector for linker attachment without disrupting the critical pyrimidine-ether-pyrrolidine pharmacophore [1][2].

Chemical Biology Tool for PRC2 Functional Studies

As a structurally distinct EED ligand within the amino pyrrolidine class, this compound can serve as a chemical probe to differentiate EED-dependent from EED-independent PRC2 functions when used alongside structurally orthogonal probes such as EED226 (triazolopyrimidine) or A-395 (dimethylamino pyrrolidine). This orthogonal chemical genetics approach strengthens target validation studies in cancer epigenetics [1][2].

Application
Selection Property
Validation Focus
Biochemical screening (TR-FRET)
Curated IC50 benchmark
Inter-assay normalization
Scaffold-hopping campaigns
Unique N-cyclopropyl ethanone motif
IP space differentiation vs. indane series
PROTAC/TPD design
Moderate EED binding affinity
Linker attachment vector assessment
PRC2 functional studies
Structurally orthogonal to EED226/A-395
EED-dependent vs. independent PRC2 functions
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